6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid 6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 926260-32-4
VCID: VC5230800
InChI: InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22)/b5-3+
SMILES: C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Molecular Formula: C17H11BrN2O2
Molecular Weight: 355.191

6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid

CAS No.: 926260-32-4

Cat. No.: VC5230800

Molecular Formula: C17H11BrN2O2

Molecular Weight: 355.191

* For research use only. Not for human or veterinary use.

6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid - 926260-32-4

Specification

CAS No. 926260-32-4
Molecular Formula C17H11BrN2O2
Molecular Weight 355.191
IUPAC Name 6-bromo-2-[(E)-2-pyridin-3-ylethenyl]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22)/b5-3+
Standard InChI Key OMLWOMPGSDDIDN-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Introduction

6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound with a molecular formula of C17H11BrN2O2 and a molecular weight of 355.19 g/mol . This compound belongs to the quinoline class, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom and a pyridin-3-yl ethenyl group attached to the quinoline ring system makes this compound particularly interesting for further chemical modifications and biological evaluations.

Synthesis and Preparation

The synthesis of 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. Although specific synthesis details for this compound are not readily available, similar quinoline derivatives are often prepared through condensation reactions or cross-coupling methods. For instance, quinoline derivatives can be synthesized by reacting appropriate starting materials such as bromoquinolines with pyridin-3-yl ethenyl precursors under suitable conditions.

Biological Activities

While specific biological activity data for 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is limited, quinoline derivatives generally exhibit a range of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties, depending on the substituents attached to the quinoline core . The presence of a bromine atom and a pyridin-3-yl ethenyl group could potentially enhance or modify these activities.

Safety and Handling

Handling 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid requires caution due to its potential hazards. The compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective clothing, avoiding contact with skin and eyes, and ensuring good ventilation during handling.

Hazard StatementPrecautionary Statement
H315P261, P264, P280
H319P305+P351+P338, P337+P313
H335P304+P340, P403+P233

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